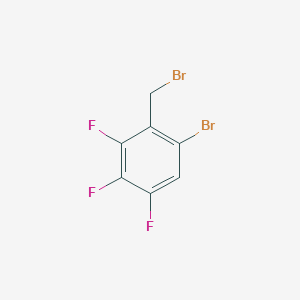

![molecular formula C7H5F3N4 B2614279 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine CAS No. 1186608-81-0](/img/structure/B2614279.png)

3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

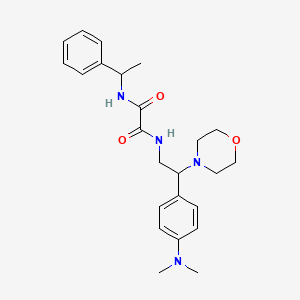

“3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs, or Tropomyosin receptor kinases, are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis of these derivatives involved the use of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazolo[3,4-b]pyridine core, which is a common fragment used in the synthesis of kinase inhibitors . The pyrazolo portion of this core is suitable as a hydrogen bond center .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” and its derivatives are complex and involve multiple steps . These reactions often involve the use of trifluoromethylpyridines as intermediates .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” and its derivatives are influenced by the presence of the trifluoromethyl group and the pyridine moiety . These groups contribute to the unique physicochemical properties of these compounds .Scientific Research Applications

Anticancer Applications

- Synthesis and Anticancer Activity : Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives exhibited promising anticancer activity against lung, breast, prostate, and cervical cancer cell lines (Chavva et al., 2013).

- Cytotoxic Activity : Derivatives of 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine were synthesized and showed notable cytotoxic activity against human cancer cell lines, including leukemia and melanoma cells (Kurumurthy et al., 2014).

Antimicrobial and Anti-Biofilm Activities

- Antimicrobial Properties : Novel pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives demonstrated antimicrobial, anti-biofilm, and minimum bactericidal concentration (MBC) activities (Nagender et al., 2014).

Synthesis Methods and Environmental Impact

- Synthesis in Ionic Liquid : Pyrazolo[3,4-b]pyridine derivatives were synthesized in ionic liquid, offering advantages like easier work-up, milder conditions, high yields, and being environmentally friendly (Shi et al., 2010).

- Novel Synthesis Approaches : Efficient synthesis methods for pyrazolo[3,4-b]pyridine derivatives have been developed, such as a facile one-pot four-component reaction, highlighting the versatility in creating various derivatives (Shaabani et al., 2009).

Application in Molecular Design

- Bridged Energetic Pyridines Derivatives : Research on bridged pyridine-based energetic derivatives showed the significance of steric hindrance and intramolecular/intermolecular hydrogen bonds in molecular stability and detonation properties (Zhai et al., 2019).

Mechanism of Action

The compound also contains a trifluoromethyl group. Compounds with trifluoromethyl groups are often used in the pharmaceutical and agrochemical industries. The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

Future Directions

The future directions for research on “3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine” and its derivatives are promising. Given their potential as TRK inhibitors, these compounds could be further explored for their potential in cancer treatment . Additionally, the unique physicochemical properties of these compounds suggest that they may have novel applications that have yet to be discovered .

Properties

IUPAC Name |

3-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N4/c8-7(9,10)5-4-1-3(11)2-12-6(4)14-13-5/h1-2H,11H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXLEXVXOIBPFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NNC(=C21)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

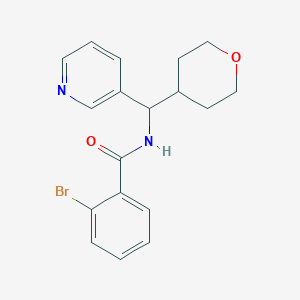

![(2-(Pyrimidin-2-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2614201.png)

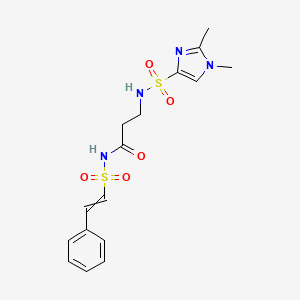

![4-butyl-3-[(4-chlorobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2614206.png)

![N-[5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]propanamide](/img/structure/B2614212.png)

![3,5-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2614213.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2614214.png)

![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2614216.png)